molecular formula C11H22N2O2 B3112484 tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate CAS No. 1895535-27-9

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate

Cat. No.: B3112484
CAS No.: 1895535-27-9
M. Wt: 214.30
InChI Key: PFERABUZMLBXRK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamate and is characterized by the presence of a tert-butyl group, an aminoethyl group, and a cyclobutyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist/gas/vapors, and wearing protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)cyclohexylcarbamate
  • tert-Butyl N-(2-aminoethyl)cyclopropylcarbamate

Uniqueness

tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to similar compounds with different ring sizes. Additionally, the compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable tool in scientific research.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFERABUZMLBXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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